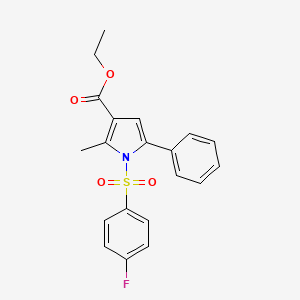

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

CAS No.: 881673-38-7

Cat. No.: VC11699464

Molecular Formula: C20H18FNO4S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881673-38-7 |

|---|---|

| Molecular Formula | C20H18FNO4S |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C20H18FNO4S/c1-3-26-20(23)18-13-19(15-7-5-4-6-8-15)22(14(18)2)27(24,25)17-11-9-16(21)10-12-17/h4-13H,3H2,1-2H3 |

| Standard InChI Key | VUPMCZDYPHPTOZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(4-Fluoro-benzenesulfonyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester (CAS No. 881673-38-7) possesses the molecular formula C₂₀H₁₈FNO₄S and a molecular weight of 387.4 g/mol. Its IUPAC name, ethyl 1-(4-fluorophenyl)sulfonyl-2-methyl-5-phenylpyrrole-3-carboxylate, systematically describes its substituents:

-

A pyrrole ring substituted at N1 with a 4-fluorobenzenesulfonyl group.

-

A methyl group at the C2 position.

-

A phenyl group at C5.

-

An ethyl ester at C3.

The canonical SMILES representation, CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)C, encodes this topology.

Structural Analysis

The compound’s architecture merges three pharmacophoric elements:

-

Sulfonamide moiety: The 4-fluorobenzenesulfonyl group enhances electronegativity and hydrogen-bonding capacity, potentially improving target affinity .

-

Phenyl and methyl substituents: These hydrophobic groups may facilitate interactions with aromatic residues in biological targets .

-

Ethyl ester: This labile group could serve as a prodrug feature, enabling hydrolytic activation in vivo.

X-ray crystallography data remain unavailable, but computational modeling predicts a planar pyrrole ring with orthogonal sulfonyl and phenyl groups, creating a sterically congested but conformationally rigid scaffold.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding via:

Step 1: Pyrrole Ring Formation

The Paal-Knorr synthesis is employed, condensing a 1,4-diketone with an amine to form the pyrrole core. For this compound, diketone precursors functionalized with methyl and phenyl groups are used .

Step 2: Sulfonylation

Reaction with 4-fluorobenzenesulfonyl chloride introduces the sulfonyl group at N1. This step requires anhydrous conditions and a base (e.g., pyridine) to scavenge HCl .

Step 3: Esterification

Carboxylic acid intermediates are esterified using ethanol under acidic catalysis (e.g., H₂SO₄).

Step 4: Purification

Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring sulfonylation occurs exclusively at N1 requires precise stoichiometry .

-

Steric hindrance: Bulky substituents at C2 and C5 may slow reaction kinetics, necessitating elevated temperatures (80–100°C) .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 387.4 g/mol | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | |

| Melting Point | Not reported | – |

| LogP | Estimated 3.8 (via ChemDraw) | – |

| Stability | Stable at RT; hydrolyzes under acidic/basic conditions |

The compound’s lipophilicity (LogP ≈ 3.8) suggests moderate membrane permeability, while its instability in aqueous media limits oral bioavailability without prodrug modifications.

Research Gaps and Future Directions

-

Pharmacokinetic Profiling: ADMET studies are needed to evaluate absorption, metabolism, and toxicity.

-

Target Identification: Proteomic screens could elucidate binding partners beyond hypothetical mechanisms.

-

Analog Synthesis: Modifying the ester group (e.g., to carboxamide) may improve stability and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume